molecular formula C16H21NO3 B15125218 6-Cbz-octahydro-2H-pyrano[3,2-c]pyridine

6-Cbz-octahydro-2H-pyrano[3,2-c]pyridine

Cat. No.: B15125218
M. Wt: 275.34 g/mol
InChI Key: DYCRVPMGBLIWCB-UHFFFAOYSA-N
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Description

Significance of Fused Pyrano-Piperidine Heterocyclic Systems

Fused pyrano-piperidine systems are prevalent in a variety of biologically active compounds. The piperidine (B6355638) moiety is a common feature in many pharmaceuticals, contributing to desirable pharmacokinetic properties. ekb.egresearchgate.net The pyran ring, a saturated oxygen-containing heterocycle, introduces conformational rigidity and potential hydrogen bonding interactions. The combination of these two rings in a fused system creates a three-dimensional structure that can be strategically utilized in drug design to interact with biological targets. ekb.egafricanjournalofbiomedicalresearch.com Derivatives of the broader pyrano[3,2-c]pyridine class have been investigated for a range of pharmacological activities, including anticancer and antimicrobial properties. ekb.egafricanjournalofbiomedicalresearch.com

Overview of the Octahydro-2H-pyrano[3,2-c]pyridine Structural Motif in Advanced Chemical Research

The fully saturated octahydro-2H-pyrano[3,2-c]pyridine motif serves as a versatile building block in synthetic chemistry. Its rigid bicyclic structure provides a well-defined orientation of substituents, which is crucial for probing structure-activity relationships in medicinal chemistry. The nitrogen atom of the piperidine ring offers a convenient point for chemical modification, allowing for the introduction of various functional groups.

The use of the carboxybenzyl (Cbz or Z) protecting group on the nitrogen atom, as in 6-Cbz-octahydro-2H-pyrano[3,2-c]pyridine, is a standard strategy in multi-step organic synthesis. The Cbz group is stable under a wide range of reaction conditions but can be readily removed by catalytic hydrogenation, providing access to the secondary amine for further functionalization. This makes this compound a valuable, albeit transient, intermediate in the synthesis of more complex molecules.

Challenges and Opportunities in the Synthetic Accessibility of Complex Polycyclic Amine-Ether Systems

The synthesis of polycyclic systems containing both amine and ether functionalities, such as the octahydro-2H-pyrano[3,2-c]pyridine scaffold, presents unique challenges. Key among these is the stereocontrolled construction of the fused ring system. Various synthetic strategies have been developed to address these challenges, often involving multi-step sequences. researchgate.net

The development of novel synthetic methodologies that allow for the efficient and stereoselective synthesis of these scaffolds is an ongoing area of research. Such advancements would provide greater access to a diverse range of derivatives for biological screening and the development of new therapeutic agents.

While the parent scaffold is of clear importance, the lack of specific published research on this compound suggests that its role is primarily that of a synthetic intermediate, a stepping stone to more complex and biologically active molecules. Further research may yet uncover unique properties or applications for this specific compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

benzyl 2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6-carboxylate

InChI

InChI=1S/C16H21NO3/c18-16(20-12-13-5-2-1-3-6-13)17-9-8-15-14(11-17)7-4-10-19-15/h1-3,5-6,14-15H,4,7-12H2

InChI Key

DYCRVPMGBLIWCB-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CCC2OC1)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Reactivity and Post Synthetic Modifications of the Octahydro 2h Pyrano 3,2 C Pyridine Core

Functionalization of the Piperidine (B6355638) Moiety in the Octahydro-2H-pyrano[3,2-c]pyridine System

The piperidine portion of the fused system is a primary site for introducing molecular diversity. The reactivity is centered around the nitrogen atom and the adjacent carbon atoms of the saturated ring.

The nitrogen atom at position 6 in the octahydro-2H-pyrano[3,2-c]pyridine core is a secondary amine, making it a key handle for derivatization. In the case of 6-Cbz-octahydro-2H-pyrano[3,2-c]pyridine, the nitrogen is protected as a carbamate (B1207046). Therefore, functionalization via alkylation or acylation first requires the removal of the Cbz group. Standard hydrogenolysis conditions (e.g., H₂ gas with a palladium catalyst) or treatment with strong acids like HBr in acetic acid can effectively deprotect the nitrogen.

Once the free secondary amine is exposed, it can readily undergo a variety of standard N-functionalization reactions. These modifications are crucial for building libraries of compounds for drug discovery. While specific examples for the octahydro-2H-pyrano[3,2-c]pyridine scaffold are not extensively detailed in the literature, the reactivity is analogous to that of similar fused piperidine systems. For instance, a study on the isomeric octahydro-1H-pyrano[3,4-c]pyridine core demonstrated the feasibility of creating a diverse library of derivatives from the deprotected nitrogen. researchgate.net This includes N-acylation with acid chlorides, N-sulfonylation with sulfonyl chlorides, and N-alkylation via reductive amination with various aldehydes. researchgate.net

Table 1: Representative N-Functionalization Reactions on an Analogous Pyrano-Pyridine Core (Based on reactions performed on the octahydro-1H-pyrano[3,4-c]pyridine scaffold)

EntryReaction TypeReagentProduct Type
1AcylationBenzoyl chlorideN-Benzoyl amide
2SulfonylationTosyl chlorideN-Tosyl sulfonamide
3Urea FormationPhenyl isocyanateN-Phenyl urea
4Reductive AminationBenzaldehyde, NaBH(OAc)₃N-Benzyl amine

This table illustrates the types of modifications readily achievable on the piperidine nitrogen after deprotection, based on established chemistry for a closely related isomer. researchgate.net

Direct functionalization of the C-H bonds on the piperidine ring is a powerful strategy for introducing substituents without requiring pre-functionalized starting materials. Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, offer pathways to selectively modify specific carbons within the piperidine ring. rsc.org

The regioselectivity of these reactions is often dictated by the choice of catalyst and any directing groups present on the nitrogen. researchgate.net For the octahydro-2H-pyrano[3,2-c]pyridine core, the carbons susceptible to such functionalization are C-5, C-7, and C-8a.

C-7 and C-5 Positions: These positions are α to the nitrogen. C-H activation at these sites is common. Palladium-catalyzed reactions, for example, can be directed to these positions. The electronic properties of the pyridine (B92270) ring and steric hindrance play a key role in determining the outcome. nih.gov

C-8a Position: This is a bridgehead carbon, and functionalization here is generally more challenging due to steric constraints and the potential for introducing ring strain.

Remote Positions: Achieving functionalization at positions more distant from the nitrogen (like C-8) typically requires more complex strategies, potentially involving intramolecular reactions where a tethered reagent is directed to a specific C-H bond. beilstein-journals.orgbeilstein-journals.org

Research on simple piperidine systems has shown that by selecting the appropriate rhodium catalyst and nitrogen protecting group, it is possible to direct C-H insertion reactions to the C2, C3, or C4 positions. This principle can be extrapolated to the fused pyrano[3,2-c]pyridine system, suggesting that a high degree of regiocontrol in functionalizing the piperidine carbons is achievable through careful reaction design.

Functionalization of the Pyran Moiety within the Fused System

The tetrahydropyran (B127337) (THP) portion of the molecule is generally less reactive than the piperidine moiety. However, it still offers opportunities for modification.

Introducing substituents onto the saturated pyran ring of the fused system is a synthetic challenge due to the unactivated nature of the C-H bonds. General methods for functionalizing THP rings could potentially be applied. One common strategy involves deprotonation of a C-H bond adjacent (α) to the ring oxygen using a strong base (e.g., an organolithium reagent), followed by quenching the resulting anion with an electrophile. In the octahydro-2H-pyrano[3,2-c]pyridine system, the C-2 and C-4a positions are α to the ether oxygen. Regioselectivity between these two sites would be a key challenge to overcome, likely influenced by the stereochemistry of the ring fusion and steric hindrance.

Alternative modern approaches could involve radical-based C-H functionalization or transition-metal-catalyzed C-H activation, although these methods are less developed for simple saturated ethers compared to nitrogen-containing rings.

The cyclic ether linkage of the tetrahydropyran ring is typically stable under neutral, basic, and weakly acidic conditions. However, it can be cleaved under forcing conditions using strong protic acids (like HBr or HI) or potent Lewis acids. This reaction would result in the opening of the pyran ring to yield a substituted piperidine derivative. For instance, reaction with HBr could cleave the ether to produce a bromo-alkoxy piperidine, which could then be subjected to further synthetic transformations. This ring-opening represents a drastic modification of the scaffold, transforming the bicyclic system into a highly functionalized monocyclic piperidine.

Ring-Opening and Rearrangement Processes of the Fused Core

The stability of the bicyclic octahydro-2H-pyrano[3,2-c]pyridine core is generally high, but under specific conditions, both the pyran and piperidine rings can be induced to open or rearrange.

As mentioned in section 3.2.2, the pyran ring can be opened by strong acids. The stability of the pyran ring in related pyrano[3,2-c]pyridine systems has been investigated, with studies showing it to be relatively stable under standard hydrolytic conditions. africanjournalofbiomedicalresearch.com

More complex rearrangements can be initiated by reactions involving the piperidine nitrogen. For example, certain N-alkylated pyridinium (B92312) species have been observed to undergo rearrangement where the alkyl group migrates from the nitrogen to an adjacent carbon on the ring. nih.gov While this is more commonly observed in aromatic pyridines, analogous processes in saturated systems under specific catalytic or thermal conditions are possible. Ring-opening of the piperidine ring itself is less common but can be achieved through reactions like the von Braun degradation if the nitrogen is part of a tertiary amine.

Furthermore, related heterocyclic systems, such as pyridone-fused oxazinones, have been shown to undergo ring-opening transformations that serve as a pathway to construct more complex polycyclic pyridones. mdpi.com This highlights how the inherent reactivity of the fused-ring system can be harnessed for skeletal diversification. Computational and experimental studies on pyridine ring-opening in metal complexes also provide insight into the fundamental steps of C-N bond cleavage, which could be relevant to potential degradation or rearrangement pathways of the piperidine portion of the core. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Analysis

A ¹H NMR spectrum of 6-Cbz-octahydro-2H-pyrano[3,2-c]pyridine would reveal distinct signals for each unique proton in the molecule. The analysis would focus on chemical shifts (δ, in ppm), signal multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J, in Hz).

Expected Proton Signals:

Cbz Group: Protons of the benzyl (B1604629) group's aromatic ring would typically appear in the downfield region (δ 7.2-7.4 ppm). The methylene (B1212753) protons (CH₂) of the benzyl group would likely be a singlet around δ 5.1-5.3 ppm.

Pyrano[3,2-c]pyridine Core: The protons on the saturated heterocyclic core would resonate in the upfield region (typically δ 1.5-4.5 ppm). The diastereotopic protons of the various methylene groups would exhibit complex splitting patterns due to coupling with adjacent protons. Protons adjacent to the oxygen and nitrogen atoms would be shifted further downfield.

Data Interpretation: The integration of each signal would correspond to the number of protons it represents. The coupling constants would be crucial for establishing the connectivity between adjacent protons and inferring the relative stereochemistry at the chiral centers of the fused ring system.

Hypothetical ¹H NMR Data Table
Chemical Shift (δ ppm)
Data Not Available
Data Not Available
Data Not Available

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom generates a distinct signal.

Expected Carbon Signals:

Cbz Group: The carbonyl carbon of the carbamate (B1207046) would be the most downfield signal (δ ~155 ppm). The aromatic carbons would appear in the δ 127-137 ppm range, and the benzylic methylene carbon around δ 67 ppm.

Pyrano[3,2-c]pyridine Core: The carbons of the saturated rings would resonate in the upfield region (δ 20-80 ppm). Carbons bonded to the heteroatoms (oxygen and nitrogen) would be shifted further downfield compared to the other aliphatic carbons.

Data Interpretation: The number of signals would confirm the number of unique carbon environments, helping to establish molecular symmetry.

Hypothetical ¹³C NMR Data Table
Chemical Shift (δ ppm)
Data Not Available
Data Not Available
Data Not Available
Data Not Available

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

2D NMR experiments are essential for unambiguously assigning all proton and carbon signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other (typically separated by two or three bonds). It would be instrumental in tracing the proton connectivity throughout the entire octahydropyrano[3,2-c]pyridine ring system.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. Each cross-peak would link a specific proton signal to its attached carbon signal, allowing for the definitive assignment of the carbons in the aliphatic core.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for connecting molecular fragments, for instance, by showing a correlation from the benzylic protons of the Cbz group to the carbonyl carbon, and from protons on the pyridine (B92270) ring to carbons in the pyran ring, confirming the fused structure.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate measurement of the molecule's mass-to-charge ratio (m/z), typically to four or five decimal places. This allows for the unambiguous determination of the molecular formula.

Expected Result: For this compound (C₁₆H₂₁NO₃), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value. A close match would confirm the elemental composition.

Hypothetical HRMS Data Table
Ion
[M+H]⁺
[M+Na]⁺

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that is well-suited for polar molecules like the target compound, allowing the intact molecule to be ionized, typically as a protonated species [M+H]⁺.

Expected Analysis: The ESI-MS spectrum would show a prominent peak corresponding to the molecular ion. By increasing the energy in the mass spectrometer (tandem MS or MS/MS), fragmentation of the molecular ion can be induced. Common fragmentation pathways would likely include the loss of the benzyl group or the entire Cbz protecting group, providing further confirmation of the molecular structure.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the molecule is obtained. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its core structural components: the carbamate (Cbz group), the saturated pyran and pyridine rings, and the aromatic ring of the benzyl group.

The key functional groups and their anticipated IR absorption regions are:

Carbamate Group (Cbz): The most prominent feature of the carbamate linkage is the strong carbonyl (C=O) stretching vibration. This peak is typically observed in the range of 1700-1670 cm⁻¹. The C-N stretching vibration of the carbamate group is expected to appear in the 1250-1200 cm⁻¹ region.

Aromatic Ring (Benzyl): The presence of the benzyl group gives rise to several characteristic bands. Aromatic C-H stretching vibrations are typically seen as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). The aromatic C=C stretching vibrations result in one or more sharp bands of variable intensity in the 1600-1450 cm⁻¹ region.

Aliphatic C-H Bonds: The octahydropyrano[3,2-c]pyridine core contains numerous sp³-hybridized carbon-hydrogen bonds. These give rise to strong C-H stretching absorptions in the 3000-2850 cm⁻¹ range.

Pyrano Ring: The cyclic ether functionality of the pyran ring is characterized by a strong C-O-C stretching band, which is typically found in the 1150-1050 cm⁻¹ region.

The following interactive table summarizes the expected characteristic IR absorption bands for this compound based on its constituent functional groups.

Functional GroupVibration TypeExpected Frequency Range (cm⁻¹)Intensity
CarbamateC=O stretch1700 - 1670Strong
CarbamateC-N stretch1250 - 1200Medium
Aromatic RingC-H stretch3100 - 3000Weak to Medium
Aromatic RingC=C stretch1600 - 1450Medium to Weak
Aliphatic ChainsC-H stretch3000 - 2850Strong
Pyrano RingC-O-C stretch1150 - 1050Strong

This table represents predicted values based on typical frequency ranges for the specified functional groups.

X-ray Crystallography for Definitive Structure and Absolute Configuration Determination

X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of the substance, a precise map of electron density can be generated, revealing the exact spatial arrangement of every atom, as well as bond lengths and angles.

For a chiral molecule like this compound, which has multiple stereocenters, single-crystal X-ray diffraction is the gold standard for determining not only its connectivity and conformation but also its absolute configuration. While specific crystallographic data for this exact compound are not widely published, the analysis of related pyrano[3,2-c]pyridine and piperidine (B6355638) derivatives demonstrates the power of this technique. researchgate.netresearchgate.net

Key structural insights that would be obtained from an X-ray crystallographic analysis include:

Conformation of the Fused Ring System: The analysis would confirm the conformation of both the pyran and the piperidine rings. Saturated six-membered rings like these typically adopt a stable chair conformation to minimize steric strain. researchgate.net

Relative Stereochemistry: The spatial orientation of substituents at the chiral centers of the octahydropyrano[3,2-c]pyridine core would be definitively established, confirming the cis or trans relationship between them.

Absolute Configuration: For an enantiomerically pure sample, anomalous dispersion techniques can be used to determine the absolute stereochemistry (R/S configuration) at each chiral center without ambiguity.

Intermolecular Interactions: The crystal packing arrangement reveals information about non-covalent interactions such as hydrogen bonds and van der Waals forces, which influence the crystal lattice and physical properties of the solid. researchgate.net

The structural confirmation of tricyclic pyrano[3,2-c]pyridine derivatives has been successfully achieved using X-ray crystallography, underscoring its critical role in the characterization of this class of compounds. researchgate.net

Other Complementary Analytical Techniques for Purity and Composition

Beyond IR spectroscopy and X-ray crystallography, a range of other analytical methods are employed to ensure the purity and confirm the composition of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds and other organic materials. nih.gov A validated reverse-phase HPLC method can separate the target compound from starting materials, by-products, and other impurities. researchgate.net By using a suitable stationary phase (e.g., C18) and mobile phase, a sharp, symmetrical peak for the main compound should be observed, and its area percentage is used to quantify purity. cmes.orgrjptonline.org

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the molecular formula of the compound by measuring the mass-to-charge ratio with very high precision. researchgate.netijcce.ac.ir For this compound, HRMS would be used to confirm its elemental composition of C₁₉H₂₄N₂O₃.

Elemental Analysis: This technique provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within the compound. The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula. For C₁₉H₂₄N₂O₃, the theoretical elemental composition would be:

Carbon (C): ~69.49%

Hydrogen (H): ~7.37%

Nitrogen (N): ~8.53%

Oxygen (O): ~14.61% A close correlation between the experimental and theoretical values provides strong evidence for the compound's purity and correct elemental composition. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the carbon-hydrogen framework of the molecule. researchgate.netafricanjournalofbiomedicalresearch.com These techniques provide detailed information about the chemical environment, connectivity, and stereochemistry of the hydrogen and carbon atoms, complementing the data from IR and MS to provide a complete structural picture.

The following table summarizes the role of these complementary techniques in the analysis of this compound.

TechniquePurposeInformation Obtained
HPLC Purity AssessmentQuantifies the percentage of the main compound and detects impurities. researchgate.netcmes.org
HRMS Molecular Formula ConfirmationProvides a highly accurate molecular weight, confirming the elemental composition. researchgate.net
Elemental Analysis Elemental CompositionDetermines the percentage of C, H, N, and O, verifying the empirical formula. researchgate.net
NMR Spectroscopy Structural ConfirmationElucidates the carbon-hydrogen framework and stereochemical relationships. africanjournalofbiomedicalresearch.com

Computational Chemistry and Molecular Modeling Studies of Octahydro 2h Pyrano 3,2 C Pyridine Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. DFT calculations can elucidate the distribution of electrons within a molecule, which is fundamental to understanding its stability, reactivity, and intermolecular interactions. For derivatives of octahydro-2H-pyrano[3,2-c]pyridine, DFT studies can provide valuable information on how substituents, such as the N-Cbz group, influence the electronic nature of the fused ring system.

The Molecular Electrostatic Potential (MEP) is a valuable descriptor derived from DFT calculations that illustrates the charge distribution within a molecule. nih.govnih.gov It is plotted as a 3D map on the electron density surface, where different colors represent varying electrostatic potentials. researchgate.net Typically, red-colored regions indicate a negative potential, corresponding to areas with high electron density that are susceptible to electrophilic attack, while blue regions signify a positive potential, indicating electron-deficient areas prone to nucleophilic attack. researchgate.net

For a molecule like 6-Cbz-octahydro-2H-pyrano[3,2-c]pyridine, the MEP surface would be expected to show a significant region of negative electrostatic potential around the carbonyl oxygen of the carbamate (B1207046) group, making it a primary site for hydrogen bonding interactions. nih.gov The nitrogen atom of the pyridine (B92270) ring, being sp2-hybridized and part of an aromatic system in pyridine itself, typically shows a region of negative potential. libretexts.org However, in the saturated octahydro-pyrano[3,2-c]pyridine system, the nitrogen is sp3-hybridized, and its electrostatic potential will be influenced by the electron-withdrawing nature of the Cbz group. The MEP analysis can thus provide crucial insights into the non-covalent interactions that govern the binding of these molecules to biological targets. nih.gov

Table 1: Predicted Molecular Electrostatic Potential (MEP) Features of this compound

Molecular RegionPredicted Electrostatic PotentialImplication for Reactivity
Carbonyl Oxygen (Cbz)Strongly NegativeSite for electrophilic attack and H-bond donation
Pyran OxygenNegativePotential H-bond acceptor site
Piperidine (B6355638) NitrogenModulated by Cbz groupReactivity dependent on the electronic effect of the substituent
Aromatic Ring (Cbz)Electron-rich π-systemPotential for π-π stacking interactions

This table is illustrative and based on general principles of MEP analysis for similar functional groups.

The Average Local Ionization Energy (ALIE) is a conceptual DFT descriptor that provides information about the energy required to remove an electron from a specific point in the space of a molecule. nih.govresearchgate.net The regions with the lowest ALIE values correspond to the locations of the most loosely bound electrons, which are the most susceptible to electrophilic attack or oxidation. cdnsciencepub.com Therefore, ALIE serves as a powerful tool for predicting the reactive sites of a molecule. cdnsciencepub.com

For heterocyclic systems, ALIE can pinpoint the atoms or bonds that are most likely to participate in chemical reactions. In the context of this compound, an ALIE analysis would likely identify the lone pair electrons on the pyran oxygen and the π-electrons of the benzyl (B1604629) group as regions of relatively low ionization energy, suggesting their potential involvement in interactions with electrophiles. The ALIE, in conjunction with the MEP, can offer a comprehensive picture of a molecule's reactivity. researchgate.net

Conformational Analysis and Molecular Dynamics (MD) Simulations

The three-dimensional structure and dynamic behavior of a molecule are critical determinants of its biological function. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the accessible conformations of a molecule and its behavior over time.

Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior by solving Newton's equations of motion for the atoms in the system. researchgate.net MD simulations can be used to study the interactions of a molecule with its environment, such as a solvent or a biological receptor. For this compound, MD simulations could be employed to understand how the molecule interacts with water molecules, which can provide insights into its solubility and transport properties. Furthermore, docking the molecule into a receptor active site followed by MD simulations can reveal the stability of the binding pose and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. rsc.org

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational methods used in drug discovery to establish relationships between the chemical structure of a series of compounds and their biological activity. researchgate.net

A QSAR model is a mathematical equation that relates the biological activity of a set of molecules to their physicochemical properties or structural descriptors. nih.gov These descriptors can include electronic properties (e.g., from DFT calculations), steric parameters, and hydrophobicity. For a series of octahydro-2H-pyrano[3,2-c]pyridine derivatives, a QSAR study could identify the key structural features that are important for a particular biological activity, such as inhibitory potency against a specific enzyme. ijprajournal.com

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific biological target. nih.gov A pharmacophore model can be generated based on the structures of known active compounds or from the structure of the target receptor. nih.gov For the octahydro-2H-pyrano[3,2-c]pyridine scaffold, a pharmacophore model could be developed to guide the design of new derivatives with enhanced activity for a central nervous system (CNS) target, for instance. mdpi.commdpi.com

Table 2: Example of a 3D-QSAR Model for a Series of Piperidine Derivatives

Modelpred_r²Descriptors Contributing to Activity
Model A0.96410.5574Hydrogen bond donor, Hydrogen bond acceptor, Positive ionizable, Aromatic features
Model B0.91850.6337Steric and Hydrophobic fields

This table is based on a 3D-QSAR study of imidazopyridine analogs and is for illustrative purposes. pharmacophorejournal.com r² represents the coefficient of determination for the training set, and pred_r² represents the predictive r-squared for the test set.

In Silico Prediction of Physicochemical Parameters and Bioavailability Profiles

The prediction of physicochemical properties and absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles is a critical step in evaluating the drug-likeness and potential bioavailability of new chemical entities. For derivatives of the pyrano[3,2-c]pyridine framework, various in silico tools are employed to forecast these essential parameters.

Computational studies on related heterocyclic systems, such as pyrano[3,2-c]quinolines and pyrazolo[1,5-a]pyrimidines, demonstrate the utility of these predictive models. nih.govmdpi.com For instance, parameters derived from Lipinski's rule of five (molecular weight, logP, hydrogen bond donors, and acceptors) are commonly calculated to assess the potential for oral bioavailability. The topological polar surface area (TPSA), a descriptor linked to drug transport properties and cell permeability, is also a key focus. The percentage of absorption (%ABS) can be estimated from TPSA, providing a quantitative measure of potential gastrointestinal uptake. mdpi.com

In silico ADMET prediction platforms like PreADMET are utilized to evaluate pharmacokinetic properties such as human intestinal absorption (HIA), permeability through Caco-2 cells (a model for the intestinal epithelium), and blood-brain barrier (BBB) penetration. nih.gov These predictions help in the early identification of candidates with favorable pharmacokinetic profiles. For example, studies on pyrano[3,2-c]quinoline derivatives have shown high predicted human intestinal absorption. nih.gov Similarly, analyses of other pyridine derivatives have been used to predict potential toxicities and metabolic stability, flagging compounds that might induce adverse effects. researchgate.net

The following table summarizes key physicochemical and pharmacokinetic parameters predicted for representative heterocyclic compounds containing pyran and pyridine motifs, illustrating the types of data generated in these computational evaluations.

Table 1: Predicted Physicochemical and Pharmacokinetic Properties of Representative Pyrano[3,2-c]pyridine Analogs

Parameter Predicted Value Range Significance
Molecular Weight ( g/mol ) < 500 Adherence to Lipinski's Rule of Five
LogP (Octanol/Water Partition) < 5 Adherence to Lipinski's Rule of Five; indicates good solubility
Hydrogen Bond Donors < 5 Adherence to Lipinski's Rule of Five; influences binding and solubility
Hydrogen Bond Acceptors < 10 Adherence to Lipinski's Rule of Five; influences binding and solubility
Topological Polar Surface Area (TPSA) 75-90 Ų Predicts drug transport and permeability
Human Intestinal Absorption (%HIA) High (>80%) Indicates good potential for oral absorption nih.gov
Caco-2 Permeability Poor to Moderate Predicts absorption across the intestinal wall nih.govmdpi.com

| Blood-Brain Barrier (BBB) Permeability | Variable | Indicates potential for CNS activity or off-target effects nih.gov |

Structure-Based Computational Design Approaches for Derivatization

Structure-based computational design is a powerful strategy for the rational derivatization of the octahydro-2H-pyrano[3,2-c]pyridine scaffold to enhance potency and selectivity for specific biological targets. This approach relies on the three-dimensional structures of target proteins to guide the design of novel inhibitors.

Molecular docking is a cornerstone of this strategy, used to predict the binding mode and affinity of pyrano[3,2-c]pyridine derivatives within the active site of a target receptor. ekb.eg For example, in the development of anticancer agents, derivatives of the pyrano[3,2-c]pyridine scaffold have been docked into the ATP-binding sites of key kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). ekb.eg These studies help elucidate the mechanism of cytotoxicity by identifying crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and key amino acid residues in the receptor's active site. nih.govekb.eg

The insights gained from docking studies are used to inform the design of new derivatives. By identifying regions of the scaffold that can be modified to improve interactions or occupy unfilled pockets in the binding site, chemists can rationally design modifications. This may involve introducing new functional groups to form additional hydrogen bonds or extending a part of the molecule to enhance hydrophobic interactions. This integrated approach of computational modeling followed by synthesis and biological evaluation allows for the high-throughput and unbiased selection of compounds with a greater probability of success as drug candidates. nih.gov

For instance, the design of novel pyrano[3,2-c]pyridine-based anticancer agents has been guided by identifying the pharmacophoric features of existing inhibitors and using molecular hybridization techniques to create new structures. ekb.eg The computational validation of these new designs through docking studies confirms their potential binding affinity before committing to chemical synthesis. ekb.eg

Table 2: Application of Structure-Based Design for Pyrano[3,2-c]pyridine Derivatives

Target Protein Design Rationale Computational Method Key Findings
EGFR Tyrosine Kinase Design of novel anticancer agents. ekb.eg Molecular Docking Identification of binding modes to postulate the mechanism of cytotoxicity. ekb.eg
VEGFR-2 Tyrosine Kinase Inhibition of angiogenesis for cancer therapy. ekb.eg Molecular Docking Postulation of binding interactions within the kinase domain. ekb.eg

| α-Glucosidase | Development of anti-diabetic agents. nih.gov | Molecular Docking | Revealed interactions with key residues in the enzyme's active site. nih.gov |

Future Research Directions for 6 Cbz Octahydro 2h Pyrano 3,2 C Pyridine

Development of Novel and Highly Efficient Synthetic Pathways

Current synthetic routes to pyrano[3,2-c]pyridine derivatives often involve multi-step processes that can be lengthy and inefficient. africanjournalofbiomedicalresearch.com A primary direction for future research is the development of more streamlined and efficient synthetic pathways.

Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for constructing complex molecular architectures in a single step, improving atom economy and reducing waste. Future work should explore novel MCRs that can assemble the octahydropyrano[3,2-c]pyridine core from simple, readily available starting materials. africanjournalofbiomedicalresearch.com

Green Chemistry Approaches: The integration of green chemistry principles is essential for sustainable synthesis. Research into microwave-assisted organic synthesis (MAOS) could significantly reduce reaction times and improve yields. africanjournalofbiomedicalresearch.com Furthermore, the exploration of environmentally benign solvents and catalytic systems will be crucial for developing scalable and industrially viable processes. researchgate.net

Advanced Cyclization Strategies: The core ring system is typically formed through a key cyclization step. Future investigations should focus on discovering new catalytic systems and reaction conditions to improve the efficiency and stereoselectivity of these cyclizations. africanjournalofbiomedicalresearch.com Photochemical methods, such as 6π-electrocyclization, which have been used for related heterocyclic systems, could offer novel pathways to this scaffold. beilstein-journals.org

Exploration of Diverse Functionalization Strategies

To explore the chemical space around the 6-Cbz-octahydro-2H-pyrano[3,2-c]pyridine scaffold, the development of versatile functionalization methods is paramount. The ability to selectively introduce a variety of substituents is key to tuning the molecule's properties for potential applications.

Direct C-H Functionalization: A major goal in modern organic synthesis is the direct conversion of C-H bonds into C-C or C-X bonds, which avoids the need for pre-functionalized substrates. beilstein-journals.org Future research should focus on transition-metal catalyzed C-H activation to selectively introduce alkyl, aryl, and other functional groups onto both the pyridine (B92270) and pyran rings of the scaffold. beilstein-journals.org

Regioselective Manipulation: The pyridine ring system has distinct electronic properties that can make certain positions difficult to functionalize. beilstein-journals.org A key challenge is to develop methods for regioselective functionalization, particularly at positions that are not intrinsically activated by the ring nitrogen. For instance, developing methods analogous to the selective deprotonation and capture at the C4 position of pyridine using specialized organometallic reagents could unlock novel derivatives. nih.gov

N-H Functionalization: Following the removal of the Cbz protecting group, the secondary amine at the 6-position becomes a key handle for diversification. Future work will involve the systematic exploration of reactions at this site, including acylation, sulfonylation, alkylation, and arylation, to generate extensive libraries of N-substituted analogues for screening purposes.

Advanced Computational Investigations into Reaction Mechanisms and Selectivity

Computational chemistry provides powerful tools for understanding and predicting chemical reactivity, thereby accelerating the development of new synthetic methods.

Mechanistic Elucidation: Advanced computational techniques, such as Density Functional Theory (DFT), should be employed to model the reaction mechanisms of both the synthesis and functionalization of the octahydropyrano[3,2-c]pyridine core. These studies can identify transition states, calculate activation energies, and provide a rationale for experimentally observed outcomes, such as regioselectivity. beilstein-journals.org

Predictive Modeling: As seen in studies of related pyranopyridine derivatives, molecular docking can be used to predict the binding modes of novel analogues with biological targets like protein kinases. ekb.eg Future computational work could involve virtual screening of libraries of functionalized derivatives against various receptors to identify and prioritize compounds with high potential for biological activity, guiding synthetic efforts. ekb.egnih.gov This approach helps in understanding structure-activity relationships (SAR) before committing to extensive laboratory work.

Integration with Automated Synthesis and High-Throughput Methodologies

To accelerate the discovery and optimization of compounds based on the octahydropyrano[3,2-c]pyridine scaffold, the integration of modern automation and high-throughput technologies is essential.

Automated Synthesis Platforms: The development of robust and reliable synthetic routes is a prerequisite for automation. nih.gov Future research should aim to adapt the synthetic and functionalization pathways for use on automated synthesis platforms. nih.gov This involves optimizing reactions to be compatible with the constraints of automated reactors, including purification steps. The automation of complex multi-step syntheses has been successfully implemented for other complex molecules and can serve as a blueprint for this system. nih.govnih.gov

High-Throughput Screening (HTS): Coupling automated synthesis with HTS allows for the rapid generation and evaluation of large compound libraries. researchgate.net By creating a diverse set of derivatives through varied functionalization strategies and testing them in parallel, researchers can quickly identify hits for further optimization. This integrated approach dramatically shortens the timeline from initial scaffold synthesis to the identification of lead compounds.

Q & A

Q. What are the standard synthetic routes for 6-Cbz-octahydro-2H-pyrano[3,2-c]pyridine, and which catalysts are most effective?

The synthesis typically involves multi-step strategies, including cyclization and functional group protection. For example, carbamoylation of pyrano[3,2-c]pyridone derivatives using N,N-dimethylcarbamoyl chloride in pyridine with 4-dimethylaminopyridine (DMAP) as a catalyst achieves regioselective functionalization . The Cbz (carbobenzyloxy) group is introduced via standard protecting-group chemistry, often employing benzyl chloroformate under basic conditions. Catalytic systems like Pd(PPh₃)₄ may be used for cross-coupling reactions, though yields can vary (e.g., 20.2% for Suzuki coupling in similar systems) .

Q. How is this compound purified and characterized post-synthesis?

Purification typically involves silica gel column chromatography for intermediates and final products . Characterization relies on 1H^1 \text{H} and 13C^13 \text{C} NMR to confirm regiochemistry, supplemented by HPLC for purity assessment. X-ray crystallography may resolve stereochemical ambiguities in rigid cyclo structures . Mass spectrometry (HRMS) validates molecular weights, especially for intermediates with trifunctional groups .

Q. What common chemical modifications enhance the reactivity or stability of this scaffold?

Key modifications include:

  • Cbz Protection : Stabilizes amine groups during synthesis and enables selective deprotection .
  • Halogenation : Introduces reactive sites (e.g., 4-chloro derivatives) for cross-coupling reactions .
  • Oxidation/Reduction : Adjusts ring saturation; hydrogenation of pyran rings improves metabolic stability .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound derivatives?

Molecular dynamics (MD) simulations and docking studies are critical. For CYP51 inhibitors, MD simulations analyze binding interactions with sterol demethylase active sites, while free-energy calculations (e.g., MM-PBSA) quantify binding affinities . QSAR models correlate structural features (e.g., substituent electronegativity) with inhibitory potency .

Q. What strategies address low yields in cross-coupling reactions involving this scaffold?

Optimize catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%), solvent polarity (dichloromethane vs. THF), and temperature (60–80°C). Pre-activation of boronic acids or microwave-assisted synthesis may improve efficiency . For sterically hindered systems, bulky phosphine ligands (e.g., XPhos) enhance selectivity .

Q. How are structure-activity relationships (SAR) evaluated for enzyme inhibition?

  • Enzyme Assays : Measure IC₅₀ values against target enzymes (e.g., CYP51 via spectrophotometric monitoring of lanosterol conversion) .
  • Substituent Variation : Compare derivatives with halogens, alkyl chains, or heterocycles at key positions. For example, trifluoromethyl groups enhance lipophilicity and target engagement .
  • Crystallography : Resolve co-crystal structures to identify critical hydrogen bonds or π-π interactions .

Q. How do researchers reconcile contradictory data in reaction outcomes (e.g., varying yields in similar conditions)?

Systematic screening of reaction parameters (solvent, base, catalyst) identifies critical variables. For example, Suzuki coupling yields drop with electron-deficient aryl boronic acids due to slower transmetallation . Kinetic studies (e.g., in situ IR monitoring) reveal rate-limiting steps, guiding optimization .

Q. What role do molecular dynamics simulations play in understanding binding interactions?

MD simulations (e.g., 100 ns trajectories) model ligand-enzyme complexes to assess stability of key interactions (e.g., hydrogen bonds with CYP51 heme iron). Binding free energy calculations prioritize derivatives with favorable ΔG values . Conformational sampling identifies flexible regions in the scaffold that impact target engagement .

Q. How is regioselective functionalization achieved on the pyrano[3,2-c]pyridine core?

  • Directed Metalation : Use of directing groups (e.g., amides) with LDA or Grignard reagents for C-H activation at specific positions .
  • Protection/Deprotection : Sequential masking of reactive sites (e.g., Cbz on NH) ensures functionalization at less nucleophilic positions .

Q. What comparative analyses exist between pyrano[3,2-c]pyridine and related heterocycles (e.g., thieno[3,2-c]pyridine)?

Thieno analogues exhibit distinct electronic profiles (sulfur vs. oxygen), impacting bioavailability and target selectivity. For example, thieno derivatives show higher potency as kinase inhibitors due to enhanced π-stacking . Pyrano systems, however, offer better metabolic stability in vivo .

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